7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride
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Overview
Description
7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride is a heterocyclic compound that contains both piperidine and furo[3,4-c]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a suitable pyridine precursor, followed by cyclization to form the furo[3,4-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, cyclization reactions, and purification steps. The exact methods can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities.
Furo[3,4-c]pyridine Derivatives: Other compounds containing the furo[3,4-c]pyridine ring system are also similar.
Uniqueness
7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine is unique due to its specific combination of piperidine and furo[3,4-c]pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a furo[3,4-c]pyridine core substituted with a piperidyl group. Its chemical formula is C10H12Cl2N2O, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
Property | Value |
---|---|
Molecular Weight | 239.12 g/mol |
CAS Number | 2139294-73-6 |
Solubility | Soluble in water |
Appearance | White crystalline powder |
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the effects of various derivatives on KYSE70 and KYSE150 cell lines, 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine exhibited notable inhibitory activity.
Table 2: Inhibitory Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h |
---|---|---|---|
7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine | KYSE70 | 1.463 | 1.329 |
KYSE150 | 0.888 | 0.655 |
The compound showed an IC50 value of 0.655μg/mL against KYSE150 cells after 48 hours of treatment, indicating strong antitumor efficacy.
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific molecular targets associated with tumor growth and proliferation. Molecular docking studies suggest that the binding affinity of the compound to key proteins involved in cancer pathways is significant.
Neuroprotective Effects
Additionally, preliminary studies indicate potential neuroprotective effects of the compound. It may modulate neurotransmitter systems and exhibit anti-inflammatory properties that could be beneficial in neurodegenerative conditions.
Properties
Molecular Formula |
C12H18Cl2N2O |
---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
7-piperidin-4-yl-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-3-13-4-2-9(1)11-6-14-5-10-7-15-8-12(10)11;;/h5-6,9,13H,1-4,7-8H2;2*1H |
InChI Key |
BZRCQWSHFFKNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C3COCC3=CN=C2.Cl.Cl |
Origin of Product |
United States |
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